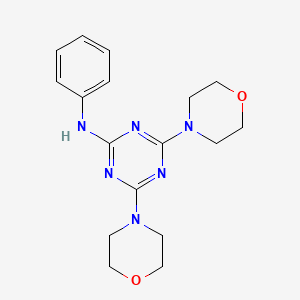

2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine is an organic compound with the molecular formula C17H22N6O2. It is a tertiary amine and is part of the organonitrogen compounds class . The IUPAC name for this compound is 4,6-bis(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine .

Molecular Structure Analysis

The molecular structure of 2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine consists of a triazine ring substituted with two morpholinyl groups and one anilino group . The exact mass of the molecule is 342.18042397 g/mol .

Physical And Chemical Properties Analysis

2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine is a white crystalline powder . It has a melting point range of 166.0-177.0°C . The assay (non-aqueous acid-base titration) is between 96.0% and 104.0% .

Scientific Research Applications

- 2-Anilino-4,6-di(4-morpholinyl)-1,3,5-triazine exhibits potential as an anticancer agent. Researchers investigate its ability to inhibit specific kinases involved in cancer cell proliferation and survival. By targeting these kinases, the compound may hinder tumor growth and metastasis .

- The compound’s structure suggests that it could act as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and inhibiting them can impact disease processes. Scientists explore its selectivity and efficacy against specific kinases, potentially leading to novel therapeutic strategies .

- Inflammation contributes to various diseases, including autoimmune disorders. Researchers study whether 2-Anilino-4,6-di(4-morpholinyl)-1,3,5-triazine modulates inflammatory responses. Its effects on cytokines, immune cells, and signaling pathways are of interest .

- Neuroprotective compounds are essential for preventing or slowing neurodegenerative conditions. Investigations explore whether this compound can protect neurons from oxidative stress, inflammation, or excitotoxicity. Potential applications include Alzheimer’s, Parkinson’s, and Huntington’s diseases .

- The compound’s unique structure may exhibit interesting photophysical properties. Researchers explore its fluorescence, phosphorescence, or photochemical behavior. Applications could include fluorescent probes for biological imaging or chemical sensors .

- Triazine derivatives find applications in materials science. Scientists investigate whether 2-Anilino-4,6-di(4-morpholinyl)-1,3,5-triazine can serve as a building block for organic semiconductors, light-emitting materials, or photovoltaic devices. Its electron-rich aromatic system makes it intriguing for such purposes .

Anticancer Agents

Kinase Inhibitors

Anti-Inflammatory Properties

Neuroprotection and Neurodegenerative Diseases

Photophysical Properties and Sensing Applications

Materials Science and Organic Electronics

Safety and Hazards

2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water. If skin irritation persists, seek medical advice . In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, seek medical advice .

properties

IUPAC Name |

4,6-dimorpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2/c1-2-4-14(5-3-1)18-15-19-16(22-6-10-24-11-7-22)21-17(20-15)23-8-12-25-13-9-23/h1-5H,6-13H2,(H,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAUGKLCEXBZIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2645600.png)

![2-[N-(2,4-dichlorophenyl)sulfonyl-3-(trifluoromethyl)anilino]acetic acid](/img/structure/B2645602.png)

![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride](/img/structure/B2645604.png)

![[(3-Bromo-1-bicyclo[1.1.1]pentanyl)-difluoromethyl]-trimethylsilane](/img/structure/B2645609.png)

![1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2645611.png)

![(2R,6R)-6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2645616.png)

![9-(4-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2645617.png)

![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2645619.png)